2-Amino-3,5-dibromobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXITUHCARNCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-3,5-dibromobenzamide" chemical properties and structure

An In-Depth Technical Guide to 2-Amino-3,5-dibromobenzamide: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16524-04-2), a halogenated anthranilamide derivative. The document delineates its chemical structure, physicochemical properties, and principal synthetic methodologies. Emphasis is placed on its role as a pivotal intermediate in synthetic organic chemistry, particularly as a building block for developing complex pharmaceutical and agrochemical compounds. This guide consolidates current knowledge, offering field-proven insights into its synthesis and handling, designed to support advanced research and development initiatives.

Introduction: Strategic Importance of a Versatile Intermediate

In the landscape of medicinal and process chemistry, the strategic value of a molecular scaffold is often defined by its versatility and reactivity. This compound, also known by its synonym 3,5-dibromoanthranilamide, is a prime example of such a crucial building block. The presence of three distinct functional groups—an aniline amine, a benzamide, and two bromine atoms at specific positions—creates a unique electronic and steric environment. This configuration allows for a wide array of subsequent chemical modifications, making it a highly valuable precursor for constructing more complex molecular architectures. While its direct analogue, 2-Amino-3,5-dibromobenzaldehyde, is more commonly cited as a direct precursor for mucolytic agents like Ambroxol, the benzamide variant offers alternative synthetic pathways and is a key member of the dihalogenated aminobenzamide family of intermediates.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The following section provides the standard identifiers for this compound.

-

IUPAC Name: this compound[1]

-

CAS Number: 16524-04-2[1]

-

Synonyms: 3,5-dibromoanthranilamide, Benzamide, 2-amino-3,5-dibromo-[1]

-

Molecular Formula: C₇H₆Br₂N₂O[1]

-

SMILES: C1=C(C=C(C(=C1C(=O)N)N)Br)Br

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-amino group and the amide are positioned for potential intramolecular interactions or cyclization reactions, while the bromine atoms serve as handles for cross-coupling reactions or can be retained for their steric and electronic influence on a final target molecule.

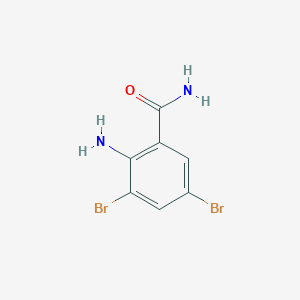

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 293.94 g/mol | PubChem[1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Experimental data not readily available | N/A |

| Solubility | Experimental data not readily available | N/A |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: While specific experimental data for melting point and solubility are not widely published, the compound's structure suggests it is a crystalline solid with limited solubility in water and better solubility in polar organic solvents like acetonitrile, THF, or DMF.

Synthesis and Mechanistic Insights

The most direct and efficient laboratory-scale synthesis of this compound involves the selective halogenation of an inexpensive, commercially available starting material.

Primary Synthetic Route: Direct Halogenation of 2-Aminobenzamide

This approach is favored for its straightforwardness and high atom economy. It avoids the multiple steps associated with building the molecule from a more basic starting point like anthranilic acid or isatoic anhydride.

Reaction Scheme: 2-Aminobenzamide → this compound (using N-Bromosuccinimide)

Mechanistic Rationale: The 2-amino group (-NH₂) is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. This strong activation makes the benzene ring highly susceptible to halogenation. However, this high reactivity can also lead to over-halogenation or side reactions. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. Compared to elemental bromine (Br₂), NBS provides a slow, steady, and controlled source of electrophilic bromine, which helps to minimize the formation of byproducts and improve the selectivity for the desired 2,5-dibrominated product. The reaction proceeds preferentially at the positions ortho and para to the highly activating amino group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the direct halogenation of activated aromatic systems.

Materials:

-

2-Aminobenzamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (ACS Grade)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile.

-

Bromination: At ambient temperature (20-25°C), add N-bromosuccinimide (2.1 eq) to the solution portion-wise over 30 minutes. The slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-aminobenzamide spot is no longer visible.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes acidic byproducts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The purity of the final compound must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any residual impurities.

Applications in Research and Development

The primary utility of this compound lies in its function as a versatile chemical intermediate. Its trifunctional nature allows for selective, stepwise reactions, making it a valuable starting point for the synthesis of:

-

Pharmaceutical Scaffolds: It can be used in the construction of heterocyclic systems, such as quinazolinones or benzodiazepines, which are common motifs in pharmacologically active compounds.

-

Agrochemicals: The dibrominated aniline core is a feature in certain classes of pesticides and herbicides.

-

Materials Science: The compound can be used as a monomer or precursor for specialty polymers or as a building block for organic electronic materials where the bromine atoms can be used to tune electronic properties or serve as sites for further functionalization.

While 2-Amino-3,5-dibromobenzaldehyde is a more direct precursor to the mucolytic drug Ambroxol, the benzamide functional group in this compound offers synthetic chemists an alternative handle for building analogous structures or libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the chemistry of the molecule dictates a cautious approach to its handling. The safety profile can be inferred from related compounds like 2-Amino-3,5-dibromobenzaldehyde.

-

General Hazards: This compound should be considered hazardous. Based on similar structures, it is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This safety information is based on the properties of structurally related chemicals. Always consult a specific, verified MSDS for the compound before use and perform a thorough risk assessment.

Conclusion

This compound is a strategically important, multi-functional chemical intermediate. Its value is derived from the specific arrangement of its reactive sites, which allows for diverse and predictable chemical transformations. While not as widely cited as its aldehyde counterpart, its utility in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is significant. The direct halogenation of 2-aminobenzamide provides an efficient and reliable method for its preparation, enabling its broader use in advanced chemical research and development programs.

References

-

ChemExpress. CAS 16524-02-2 | this compound. ChemExpress. Available at: [Link]

-

Chemsrc. 2-Amino-3-naphthol CAS#:5417-63-0. Chemsrc. Available at: [Link]

-

Cartel International. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter. Cartel International. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12471478, this compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688305, 2-Amino-3,5-dibromobenzaldehyde. PubChem. Available at: [Link]

-

Shreeneel Chemicals. 2 Amino 3-5 Dibromo Benzaldehyde. Shreeneel Chemicals. Available at: [Link]

Sources

A Technical Guide to 2-Amino-3,5-dibromobenzamide: Synthesis, Properties, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzamide, a halogenated aromatic amide of significant interest to chemical researchers and drug development professionals. The document elucidates the compound's core physicochemical properties, provides a detailed, field-proven synthetic methodology, and explores its potential applications as a versatile building block in medicinal chemistry and organic synthesis. Particular emphasis is placed on the causality behind experimental choices and the strategic value of its structural motifs—the ortho-amino benzamide core and heavy atom substituents—for developing complex molecular architectures and novel therapeutic agents. This guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.

Introduction: A Versatile and Functionalized Synthetic Scaffold

This compound is a substituted aromatic compound featuring a benzamide core functionalized with an amino group at the C2 position and two bromine atoms at the C3 and C5 positions. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, intermediate in synthetic chemistry. While its direct biological activity is not extensively documented, its true potential lies in its utility as a scaffold for constructing more complex molecules.

The presence of three key features defines its chemical utility:

-

Ortho-Amino Benzamide Moiety: This arrangement is a classical precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones, which are a privileged scaffold in medicinal chemistry.

-

Bromine Substituents: The two bromine atoms serve as versatile synthetic handles. They are excellent leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.

-

Electronically Modified Ring: The electron-donating amino group and the electron-withdrawing bromine atoms create a unique electronic environment on the benzene ring, influencing its reactivity and the properties of its derivatives.

It is important to distinguish this compound from its close chemical relative, 2-amino-3,5-dibromobenzaldehyde. The aldehyde is a well-known intermediate in the synthesis of mucolytic agents like Bromhexine and Ambroxol.[1][2][3][4] This guide, however, focuses specifically on the benzamide , a compound with distinct synthetic pathways and applications.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and computed properties for this compound are summarized below.[5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonym | 3,5-dibromoanthranilamide | PubChem[5] |

| CAS Number | 16524-04-2 | PubChem[5] |

| Molecular Formula | C₇H₆Br₂N₂O | PubChem [to_be_updated] |

| Molecular Weight | 293.94 g/mol | PubChem[5] |

| SMILES | C1=C(C=C(C(=C1C(=O)N)N)Br)Br | PubChem[5] |

| InChIKey | PAXITUHCARNCHA-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Methodologies: A Validated Approach

While various synthetic routes can be envisioned, a robust and logical pathway proceeds from a readily available starting material, 2-aminobenzoic acid (anthranilic acid). This two-step process involves an initial electrophilic bromination followed by amidation of the carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid

-

Principle and Causality: The amino group (-NH₂) on the anthranilic acid core is a powerful activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. In this case, molecular bromine (Br₂) acts as the electrophile. Bromination occurs regioselectively at position 5 (para to the amino group) and position 3 (ortho to the amino group) to yield the desired dibrominated intermediate. Acetic acid is a common solvent that facilitates the reaction without competing side reactions.

-

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1 equivalent of 2-aminobenzoic acid in glacial acetic acid.

-

From the dropping funnel, add a solution of 2.1 equivalents of molecular bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield crude 2-amino-3,5-dibromobenzoic acid.

-

Step 2: Amidation to this compound

-

Principle and Causality: The direct reaction of a carboxylic acid with ammonia to form an amide is generally inefficient. The carboxylic acid must first be "activated" to a more reactive derivative. A standard method is to convert it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic acyl chloride then reacts readily with an ammonia source (e.g., concentrated ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the primary amide.

-

Experimental Protocol:

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and releases HCl gas.

-

Suspend 1 equivalent of the dried 2-amino-3,5-dibromobenzoic acid from Step 1 in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The solid will gradually dissolve as the acyl chloride is formed.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude 2-amino-3,5-dibromobenzoyl chloride as an oil or solid.

-

Cool the crude acyl chloride in an ice bath. Slowly and carefully add it portion-wise to a stirred beaker of concentrated ammonium hydroxide, also cooled in an ice bath.

-

A solid precipitate of this compound will form immediately. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water and then with a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.

-

Applications in Research and Drug Development

The strategic value of this compound lies in its potential as a versatile intermediate for creating novel molecules with potential biological activity.

-

Heterocyclic Chemistry: As mentioned, the ortho-amino benzamide functionality is a prime synthon for building fused N-heterocycles. Reaction with appropriate C1 synthons (e.g., aldehydes, orthoesters) can lead to the formation of substituted quinazolinones, a class of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.

-

Fragment-Based Drug Discovery (FBDD): This compound can serve as a "heavy" fragment in FBDD campaigns. The bromine atoms provide both steric bulk and sites for vector expansion via cross-coupling, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

-

PROTACs and Molecular Glues: The benzamide motif is a recognized ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6] While this specific substitution pattern has not been fully explored, this compound represents an intriguing starting point for designing novel, non-phthalimide CRBN binders for applications in Targeted Protein Degradation (TPD), such as in the development of Proteolysis Targeting Chimeras (PROTACs).[6]

Expected Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. Broad signals for the primary amine (-NH₂) and the primary amide (-CONH₂) protons would also be present, which are typically exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the aromatic carbons (one of which is quaternary and attached to the amide) and one for the carbonyl carbon of the amide group (typically >165 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the amine and amide groups (typically in the 3100-3500 cm⁻¹ region) and a strong C=O stretching absorption (Amide I band) around 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks in an approximate ratio of 1:2:1, which is a definitive signature for the presence of two bromine atoms.

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on its structure and related compounds like 2-amino-3,5-dibromobenzaldehyde, appropriate precautions are necessary.

-

General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: Aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system. The related aldehyde is classified as causing serious eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized and strategic building block for advanced organic synthesis. Its unique combination of a reactive ortho-amino benzamide core and versatile bromine handles provides researchers with a powerful tool for constructing complex heterocyclic systems and exploring novel chemical space in drug discovery. The synthetic and analytical frameworks detailed in this guide offer a reliable foundation for the preparation and utilization of this compound, paving the way for its application in the development of next-generation therapeutics and functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemicalRegister. 2-AMINO-3,5-DIBROMOTHIOBENZAMIDE (CAS No. 14345-84-7) Suppliers. [Link]

- Google Patents. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

-

Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka. [Link]

-

Chemsrc. 2-Amino-3,5-dibromobenzaldehyde | CAS#:50910-55-9. [Link]

-

PubChem. 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.

-

Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

Lucent Drugs. 2-Amino-3, 5-Dibromo Benzaldehyde. [Link]

-

NIST WebBook. Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-. [Link]

-

Axsyn. Benzenecarbothioamide,2-amino-3,5-dibromo-;14345-84-7. [Link]

- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

ResearchGate. Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 3. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C7H6Br2N2O | CID 12471478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基-3,5-二溴苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dibromobenzaldehyde in Common Organic Solvents

A Note to Our Scientific Audience: The initial topic for this guide was "2-Amino-3,5-dibromobenzamide." However, a comprehensive search of the scientific literature and chemical databases yielded no specific experimental solubility data for this compound. In contrast, substantial information is available for the closely related and pharmaceutically significant compound, 2-Amino-3,5-dibromobenzaldehyde . Given the similarity in nomenclature, it is highly probable that the intended subject was this benzaldehyde derivative. Therefore, this guide will focus on the solubility characteristics of 2-Amino-3,5-dibromobenzaldehyde to provide a valuable and data-supported resource for researchers, scientists, and drug development professionals.

Section 1: Introduction to 2-Amino-3,5-dibromobenzaldehyde

2-Amino-3,5-dibromobenzaldehyde is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[1] Its chemical structure, featuring a benzene ring substituted with an amino group, an aldehyde group, and two bromine atoms, imparts a unique reactivity profile that makes it a valuable building block in medicinal chemistry.

Chemical Identity and Properties:

-

IUPAC Name: 2-amino-3,5-dibromobenzaldehyde[2]

-

Molecular Formula: C₇H₅Br₂NO[2]

-

Molecular Weight: 278.93 g/mol [2]

-

Appearance: Pale yellow to white crystalline powder[3]

-

CAS Number: 50910-55-9[2]

The presence of the amino (-NH₂) and aldehyde (-CHO) groups allows for a variety of chemical transformations, while the bromine atoms provide regioselectivity in further synthetic steps and contribute to the overall lipophilicity of the molecule. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation development.

Section 2: Solubility Profile of 2-Amino-3,5-dibromobenzaldehyde

The solubility of a compound is dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. 2-Amino-3,5-dibromobenzaldehyde possesses both polar (amino and aldehyde groups capable of hydrogen bonding) and nonpolar (the brominated benzene ring) characteristics, leading to a varied solubility profile across different organic solvents.

The following table summarizes the qualitative solubility of 2-Amino-3,5-dibromobenzaldehyde in a range of common laboratory solvents.

| Solvent | Polarity (Dielectric Constant) | Solubility | Reference(s) |

| Water | 78.5 | Sparingly Soluble/Slightly Soluble | [3][4][5] |

| Methanol (MeOH) | 32.7 | Soluble/Slightly Soluble | [1][3][4][6][7] |

| Ethanol (EtOH) | 24.5 | Soluble | [1][4] |

| Acetone | 20.7 | Soluble | [1] |

| Tetrahydrofuran (THF) | 7.6 | Soluble | [8] |

| Chloroform | 4.8 | Slightly Soluble | [1][6][7] |

| Dimethylformamide (DMF) | 36.7 | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | [3] |

Expert Interpretation: The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to accept hydrogen bonds from the amino group and their strong dipole moments, which effectively solvate the polar regions of the molecule.[3] Its solubility in alcohols like methanol and ethanol is facilitated by the formation of hydrogen bonds.[1][4] The compound's limited solubility in water, despite its polar functional groups, is likely due to the significant nonpolar character imparted by the dibrominated aromatic ring.[3][4]

Section 3: Experimental Protocol for Determining Qualitative Solubility

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is essential. The following protocol outlines a standard laboratory procedure for qualitatively assessing the solubility of a solid compound like 2-Amino-3,5-dibromobenzaldehyde.

Principle: This method relies on the visual determination of dissolution of a known mass of solute in a specific volume of solvent at a controlled temperature. The process is repeated with different solvents to build a solubility profile.

Materials and Equipment:

-

2-Amino-3,5-dibromobenzaldehyde

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, DMF, Chloroform, Water)

-

Analytical balance

-

Spatula

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Water bath (for temperature control, if necessary)

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10 mg of 2-Amino-3,5-dibromobenzaldehyde and place it into a clean, dry test tube. The choice of a small, consistent amount allows for a standardized comparison across different solvents.

-

Solvent Addition: Add the selected solvent to the test tube in small, incremental portions (e.g., 0.1 mL at a time). This gradual addition allows for the observation of the point of complete dissolution.

-

Mixing: After each addition of solvent, cap the test tube and vortex for at least 30 seconds to ensure thorough mixing and facilitate dissolution. Vigorous agitation is crucial to break up any aggregates and expose the maximum surface area of the solid to the solvent.

-

Observation: After vortexing, visually inspect the solution against a well-lit background to see if the solid has completely dissolved. The absence of any visible solid particles indicates complete dissolution.

-

Classification:

-

Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.

-

Slightly Soluble: If the compound requires > 1 mL but < 10 mL of the solvent for complete dissolution.

-

Sparingly Soluble/Insoluble: If a significant amount of the solid remains undissolved even after the addition of 10 mL of the solvent.

-

-

Record Keeping: Meticulously record the volume of solvent required for complete dissolution for each solvent tested. This quantitative aspect, even in a qualitative assessment, provides a more nuanced understanding of the solubility.

-

Temperature Control: For more precise measurements, especially when comparing solubilities, perform all tests at a constant temperature (e.g., 25 °C) using a water bath. Solubility is often temperature-dependent.

Section 4: Visualizing Experimental and Theoretical Frameworks

Diagrams are powerful tools for representing complex workflows and conceptual relationships in a clear and concise manner.

Caption: Figure 1: A flowchart illustrating the step-by-step process for determining the qualitative solubility of a solid compound.

Caption: Figure 2: A conceptual diagram showing the interplay of solute and solvent properties that determine the overall solubility.

Section 5: Safety Precautions and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable in any laboratory setting. When handling 2-Amino-3,5-dibromobenzaldehyde, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[6] The compound is noted to be air-sensitive.[6][7]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of the solubility of 2-Amino-3,5-dibromobenzaldehyde. For quantitative solubility data, more rigorous experimental techniques such as shake-flask methods followed by spectroscopic or chromatographic analysis would be required.

References

-

Shreeneel Chemicals. 2 Amino 3-5 Dibromo Benzaldehyde.

-

2-Amino-3,5-dibromobenzaldehyde: Synthesis, Properties, and Applications. (2025-02-23).

-

ChemicalBook. 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9.

-

BenchChem. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.

-

ChemBK. 2-Amino-3,5-dibromobenzaldehyde. (2024-04-09).

-

2-Amino -3, 5- Dibromo Benzaldehyde - Surya Life Sciences. 2-Amino -3, 5- Dibromo Benzaldehyde.

-

Molbase. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.

-

Riddhi Pharma. 2-Amino-3,5-Dibromo Benzaldehyde [ADBA].

-

PubChem. This compound.

-

Cartel International. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA.

-

PharmaCompass. 2-Amino-3,5-dibromobenzaldehyde.

-

Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

PubChem. 2-Amino-3,5-dibromobenzaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2 Amino 3-5 Dibromo Benzaldehyde Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 5. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter [cartelinternational.com]

- 6. 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-Amino-3,5-Dibromo Benzaldehyde [ADBA] - Riddhi Pharma [riddhipharmaindia.com]

Spectroscopic Analysis of 2-Amino-3,5-dibromobenzamide: A Technical Guide to ¹H and ¹³C NMR

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-3,5-dibromobenzamide. Given the absence of publicly available experimental spectra for this specific compound, this document presents computationally predicted ¹H and ¹³C NMR data to serve as a reference for researchers. To further illustrate the principles of spectral interpretation for this class of molecules, a detailed analysis of the closely related analogue, 2-Amino-3,5-dibromobenzaldehyde, is included as a case study.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amide with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, characterized by an amino group, a carboxamide group, and two bromine atoms on the benzene ring, offers multiple sites for chemical modification. Accurate structural elucidation is paramount for its use in synthetic chemistry, and NMR spectroscopy stands as the most powerful technique for confirming its molecular structure in solution.

This guide is designed to provide a comprehensive understanding of the expected NMR spectroscopic features of this compound, enabling researchers to identify and characterize this compound with confidence.

Predicted NMR Spectral Data for this compound

In the absence of experimentally acquired spectra, the following ¹H and ¹³C NMR data have been computationally predicted. These predictions are based on established algorithms and provide a reliable estimation of the chemical shifts and multiplicities.[1]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the amino and amide groups.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-4 | 7.85 | Doublet | Aromatic CH |

| H-6 | 7.60 | Doublet | Aromatic CH |

| -CONH₂ | 7.4 (broad) | Singlet | Amide NH₂ |

| -NH₂ | 5.5 (broad) | Singlet | Amino NH₂ |

| Solvent: DMSO-d₆, Reference: TMS (0.00 ppm) |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 168.5 | Carbonyl Carbon |

| C-2 | 148.0 | Aromatic C-NH₂ |

| C-4 | 138.0 | Aromatic C-H |

| C-6 | 135.5 | Aromatic C-H |

| C-1 | 118.0 | Aromatic C-CONH₂ |

| C-3 | 110.0 | Aromatic C-Br |

| C-5 | 108.0 | Aromatic C-Br |

| Solvent: DMSO-d₆, Reference: TMS (0.00 ppm) |

Case Study: Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde

To provide a practical context for the interpretation of the NMR spectra of di-brominated aminobenzyl compounds, we will examine the data for the closely related analogue, 2-Amino-3,5-dibromobenzaldehyde.[2] This compound differs by having an aldehyde group (-CHO) in place of the amide group (-CONH₂).

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-Amino-3,5-dibromobenzaldehyde with atom numbering.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Amino-3,5-dibromobenzaldehyde shows the following key features[2]:

-

Aldehyde Proton (H-α): A sharp singlet is observed at a downfield chemical shift of approximately 9.75 ppm. This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

-

Aromatic Protons (H-4 and H-6): Two doublets appear in the aromatic region, typically between 7.65 and 7.90 ppm. The small coupling constant (J ≈ 2.5 Hz) between these protons is indicative of a meta-coupling (a 1,3-relationship on the benzene ring).

-

Amino Protons (-NH₂): A broad singlet is typically observed around 5.90 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Amino-3,5-dibromobenzaldehyde would be expected to show seven distinct signals[2]:

-

Aldehyde Carbonyl Carbon (C-α): The most downfield signal, appearing around 190.5 ppm, is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Six signals corresponding to the aromatic carbons will be present. The carbons directly attached to electronegative atoms (C-2, C-3, C-5) will have their chemical shifts influenced by inductive and resonance effects. The carbon attached to the amino group (C-2) is typically shielded, while the carbons attached to the bromine atoms (C-3 and C-5) are deshielded.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of compounds like this compound.

Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh 1-5 mg of the sample. For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for polar compounds like amides. Add approximately 0.6-0.7 mL of the solvent to the sample.

-

Dissolution: Vortex the sample until it is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton decoupling should be used to simplify the spectrum.

-

Conclusion

References

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

-

Exner, O., & Dondoni, A. (2003). N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. RSC Publishing. [Link]

-

MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

Supporting Information. (n.d.). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. [Link]

-

Braddock, D. C., et al. (n.d.). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wnuk, S., et al. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Technical Guide to the Emerging Biological Activities of 2-Amino-3,5-dibromobenzamide Derivatives

Executive Summary

The 2-amino-3,5-dibromobenzamide scaffold is a halogenated aromatic structure that is gaining attention in medicinal chemistry for its potential as a versatile backbone in the design of novel therapeutic agents. The strategic placement of bromine atoms and the primary amine and amide functionalities provide multiple reaction sites for chemical modification, allowing for the creation of diverse derivative libraries. This guide synthesizes current research to provide an in-depth technical overview of the primary biological activities associated with these derivatives, focusing on their anticancer and antimicrobial properties. We will explore the mechanistic underpinnings of their action, provide validated experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of next-generation therapeutics.

Introduction: The this compound Core Scaffold

The this compound structure is characterized by a benzene ring substituted with an amino group at position 2, a carboxamide group at position 1, and bromine atoms at positions 3 and 5. The electron-withdrawing nature of the bromine atoms and the amide group, combined with the electron-donating amino group, creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

From a medicinal chemistry perspective, this scaffold is attractive for several reasons:

-

Multiple Derivatization Points: The amino and amide groups serve as primary handles for synthetic modification, allowing for the introduction of a wide array of functional groups to explore chemical space.

-

Halogen Bonding Potential: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for biological targets.

-

Metabolic Stability: Halogenation can often increase the metabolic stability of a compound, leading to improved pharmacokinetic profiles.

These intrinsic properties form the basis for the exploration of this compound derivatives in various therapeutic areas.

Key Biological Activities and Therapeutic Potential

Research into this compound derivatives has primarily focused on two key areas: oncology and infectious diseases. The following sections detail the current understanding of their activities in these fields.

2.1 Anticancer Activity

A growing body of evidence suggests that derivatives of the 2-aminobenzamide scaffold possess significant antiproliferative properties against a range of human cancer cell lines.[1] The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and various kinases.[1][2]

Several studies have pointed towards the disruption of microtubule dynamics as a key mechanism of action for certain benzamide derivatives.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[3][4]

Some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][5] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[6] For instance, certain 2-acetamidobenzamides have been shown to cause an arrest of K562 leukemia cells in the G0-G1 phase of the cell cycle, leading to apoptosis mediated by caspase activation.[6]

Furthermore, the broader class of aminobenzamides has been investigated for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] PARP inhibitors have shown significant promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[8] The structural similarity of the this compound core to known PARP inhibitors like 3-aminobenzamide suggests this may be a fruitful area for further investigation.[7][8]

Workflow for Anticancer Drug Discovery

A representative workflow for the discovery and initial evaluation of novel anticancer agents based on the this compound scaffold.

This protocol outlines a standard method for assessing the antiproliferative activity of synthesized derivatives against a panel of human cancer cell lines.[1]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank) and medium with 0.5% DMSO (vehicle control).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by including vehicle controls to account for any effect of the solvent on cell viability and blank wells to establish the baseline absorbance. A standard reference compound (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity and reproducibility.

2.2 Antimicrobial Activity

Derivatives of aminobenzamides and related structures have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The incorporation of bromine atoms in the this compound scaffold can enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell membranes.

Studies on related benzamide and thiourea derivatives have shown that the nature of the substituent on the amide or amino nitrogen is critical for determining the spectrum and potency of antimicrobial activity.[9][11] For example, certain 2-aminobenzamide derivatives have shown potent antifungal activity against Aspergillus fumigatus and moderate to good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[9] Schiff base derivatives, formed by reacting the primary amino group, have also been explored, with some compounds showing broad-spectrum antimicrobial properties.[10]

Key SAR insights include:

-

Lipophilicity: Increasing the lipophilicity of the substituents can enhance activity against Gram-positive bacteria by facilitating passage through the cell wall.

-

Aromatic Substituents: The presence of specific substituted aromatic rings can significantly influence the potency and spectrum of activity.

-

Hydrogen Bonding: The amide and amino groups can act as hydrogen bond donors and acceptors, which is crucial for interacting with microbial enzyme targets.

This protocol details the standardized method for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.[10]

Objective: To quantify the antimicrobial potency of test compounds against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microplates

-

Test compounds dissolved in DMSO

-

Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL for bacteria)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (medium only)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Preparation: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include wells with inoculum and broth but no compound (growth control), and wells with broth only (sterility control). A standard antibiotic should be tested in parallel as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents the color change (from blue to pink).

Trustworthiness: This method is a gold standard in microbiology. Its reliability is ensured by the use of standardized inocula, appropriate growth media, and the inclusion of growth, sterility, and positive controls in every assay.

Synthetic Strategies and Derivatization

The this compound scaffold can be readily synthesized and modified. A common starting material is 2-aminobenzoic acid, which can be brominated and subsequently converted to the benzamide.[12]

General Synthetic Scheme for Derivatization

Primary routes for derivatization of the this compound scaffold.

Example Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing Schiff base derivatives by reacting the primary amino group of the scaffold with an aldehyde.

Objective: To synthesize a 2-(benzylideneamino)-3,5-dibromobenzamide derivative.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle heating.

-

Aldehyde Addition: To this solution, add 1.1 equivalents of the selected benzaldehyde derivative.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Challenges and Future Directions

While the this compound scaffold holds considerable promise, several challenges must be addressed in the course of drug development:

-

Solubility: The planar, aromatic nature of these compounds can lead to poor aqueous solubility, which can hinder bioavailability. Strategies to improve solubility, such as the incorporation of polar functional groups, may be necessary.

-

Toxicity: As with any therapeutic agent, the potential for off-target toxicity must be carefully evaluated. Early-stage cytotoxicity screening against non-cancerous cell lines is a critical step.

-

Selectivity: For anticancer agents, achieving selectivity for cancer cells over healthy cells is paramount. For antimicrobial agents, selectivity against microbial targets over host targets is essential.

Future research should focus on expanding the structural diversity of derivative libraries, performing comprehensive SAR studies to build predictive models, and elucidating the precise molecular targets for the most active compounds. Investigating their potential as PARP inhibitors or in other emerging therapeutic areas like antiviral or anti-inflammatory applications could also prove to be valuable avenues of research.

Conclusion

The this compound core is a synthetically accessible and versatile scaffold for the development of novel bioactive compounds. Current research strongly supports its potential in the fields of oncology and antimicrobial chemotherapy, with derivatives demonstrating potent antiproliferative and microbicidal activities. The mechanistic insights and validated protocols provided in this guide offer a solid foundation for researchers to build upon. Through systematic derivatization, rigorous biological evaluation, and a deeper understanding of their mechanisms of action, this compound derivatives represent a promising class of molecules for addressing unmet medical needs.

References

-

Al-Omair, M. A. (2010). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(10), 6927-6945. [Link][9]

-

Raffa, D., et al. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4353-4357. [Link][2]

-

Aly, A. A., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14, 17866-17876. [Link][1]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 620. [Link][13][14]

-

Vicini, P., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(3), 237-243. [Link][10]

-

Botta, M., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(21), 5974-5986. [Link][3]

-

Weidner-Wells, M. A., et al. (2018). Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides. Investigational New Drugs, 36(5), 785-794. [Link][5]

-

Li, J., et al. (2012). Synthesis of 2-amino-3,5-dibromobenzophenone. Chemical Research and Application. [Link][12]

-

Raheel, A., et al. (2016). Amino acid linked bromobenzoyl thiourea derivatives: Syntheses, characterization and antimicrobial activities. Journal of the Chemical Society of Pakistan, 38(5), 958-965. [Link][11]

-

Maggio, B., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & Medicinal Chemistry, 23(19), 6435-6445. [Link][6]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][15]

-

Kumar, R., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341. [Link][7]

-

Zatorski, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 86, 63-75. [Link][4]

-

Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(4), 101783. [Link][8]

Sources

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 15. This compound | C7H6Br2N2O | CID 12471478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzamide: Synthesis, Chemistry, and Medicinal Context

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-3,5-dibromobenzamide, a halogenated aromatic amide. Due to its close synthetic relationship with the pharmaceutically critical intermediate, 2-Amino-3,5-dibromobenzaldehyde, this document elucidates the discovery and historical context through the lens of its precursor's development. We will explore the established synthetic pathways to this core scaffold, propose a validated route to the target benzamide, and discuss the broader significance of the 2-aminobenzamide framework in modern drug discovery. This paper is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental protocols.

Part 1: Chemical Identity and Properties of this compound

This compound, also known as 3,5-dibromoanthranilamide, is an organic compound featuring a benzene ring substituted with an amino group, a carboxamide group, and two bromine atoms.[1] The strategic placement of these functional groups—an ortho-amino amide system flanked by heavy halogens—suggests a molecule with versatile reactivity and potential for diverse applications in medicinal and materials chemistry. The electron-donating amino group and electron-withdrawing bromine atoms create a unique electronic profile on the aromatic ring, influencing its reactivity in further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₆Br₂N₂O | PubChem[1] |

| Molecular Weight | 293.94 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)N)N)Br)Br | PubChem[1] |

| InChI Key | LVRJQLYDNPYJSI-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 16524-04-2 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Polar Surface Area | 69.1 Ų | PubChem[1] |

Part 2: The Synthetic Landscape: Accessing the Core Scaffold

The history and synthesis of this compound are intrinsically linked to its aldehyde analogue, 2-Amino-3,5-dibromobenzaldehyde. This aldehyde is a pivotal intermediate in the industrial synthesis of widely-used mucolytic drugs like Ambroxol and Bromhexine.[2][3][4] Consequently, robust and efficient methods for its preparation have been extensively developed. Understanding these pathways provides the foundational logic for the subsequent synthesis of the target benzamide.

Established Synthesis of the Key Precursor: 2-Amino-3,5-dibromobenzaldehyde

The primary manufacturing routes start from either o-nitrobenzaldehyde or o-aminobenzaldehyde, leveraging a sequence of reduction and halogenation.

Route A: One-Pot Reduction & Bromination from o-Nitrobenzaldehyde This is a highly efficient industrial method that avoids the isolation of the potentially unstable o-aminobenzaldehyde intermediate.[3] The process begins with the reduction of the nitro group, typically using iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid catalysis), to form the o-aminobenzaldehyde in situ.[3][5] Following the reduction, the reaction mixture is cooled, and a brominating agent is added directly to effect the electrophilic aromatic substitution at the positions activated by the powerful ortho-, para-directing amino group.

-

Causality: The choice of a one-pot synthesis is driven by process efficiency and safety.[3] It minimizes handling of intermediates, reduces solvent waste, and improves overall yield by preventing the loss of o-aminobenzaldehyde during purification steps.[3] The iron/acid system is a classic, cost-effective method for nitro group reduction.[3]

Route B: Direct Bromination of o-Aminobenzaldehyde This route is employed when the starting amine is readily available. The core of this method is the direct electrophilic bromination of the aromatic ring. The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions (3- and 5- positions relative to the amino group). Various brominating systems have been reported, including elemental bromine with potassium bromide or the use of hydrogen peroxide to improve bromine utilization.[5][6]

-

Causality: The reaction is typically performed at controlled, low temperatures to manage the high reactivity of the system and prevent side reactions. The use of additives like potassium bromide can help in the controlled generation of the active brominating species.[5] More recent methods using hydrogen peroxide aim for a "greener" process by improving atom economy.[6]

Diagram 1: Synthetic Pathways to 2-Amino-3,5-dibromobenzaldehyde

Caption: Key synthetic routes to the pivotal precursor, 2-Amino-3,5-dibromobenzaldehyde.

Proposed Synthesis of this compound

With a reliable supply of the aldehyde precursor, the synthesis of the target benzamide can be achieved through a logical and well-established two-step sequence: oxidation followed by amidation.

-

Oxidation to Carboxylic Acid: The aldehyde (2-Amino-3,5-dibromobenzaldehyde) is first oxidized to its corresponding carboxylic acid, 2-Amino-3,5-dibromobenzoic acid. This compound is a known metabolite of Ambroxol, often referred to as 3,5-Dibromoanthranilic acid ("DBAA").[7][8] Standard oxidizing agents suitable for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Amidation: The resulting carboxylic acid is then converted to the primary amide. A common and effective method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) or ammonium hydroxide (NH₄OH). Alternatively, modern peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used for a milder, direct amidation.

Diagram 2: Proposed Synthetic Route to this compound

Sources

- 1. This compound | C7H6Br2N2O | CID 12471478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 7. Ambroxol Acid Metabolite | 609-85-8 | SynZeal [synzeal.com]

- 8. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3,5-dibromobenzamide: A Linchpin in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-amino-3,5-dibromobenzamide, a pivotal, yet often overlooked, molecular scaffold in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as a highly versatile starting material and key intermediate for the synthesis of a diverse range of bioactive molecules.[1] This document will delve into the synthetic pathways originating from this compound, explore the pharmacological activities of its derivatives, and provide detailed experimental protocols. By understanding the fundamental chemistry and strategic applications of this compound, researchers can unlock new avenues for the development of novel therapeutics. The strategic placement of its functional groups—an amine, a carboxamide, and two bromine atoms—offers a rich platform for chemical modification and the construction of complex molecular architectures.

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of medicinal chemistry, halogenation is a well-established strategy to modulate the physicochemical properties of a drug candidate.[2] The introduction of bromine atoms, in particular, can enhance lipophilicity, improve cell membrane permeability, and facilitate specific halogen bonding interactions within the active site of a protein, potentially increasing binding affinity and potency.[2] Benzamide derivatives, as a class, exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3][4]

This compound (a derivative of 2-Amino-3,5-dibromobenzaldehyde) represents a convergence of these strategic elements.[5] Its utility is most prominently demonstrated in the synthesis of the mucolytic agent Ambroxol, where it serves as a critical precursor.[6][7][8] However, its potential extends far beyond this single application. The ortho-amino-carboxamide functionality is a classic precursor for building fused heterocyclic rings like quinazolinones, while the bromine atoms are ideal handles for cross-coupling reactions, opening up a vast chemical space for the synthesis of novel compounds.[1]

| Property | Value | Source |

| Molecular Formula | C7H6Br2N2O | [9] |

| Molecular Weight | 293.94 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| CAS Number | 36171-92-5 | |

| Synonyms | 3,5-dibromoanthranilamide | [9] |

Synthesis and Chemical Reactivity

The true value of this compound as a building block is intrinsically linked to its synthesis and subsequent reactivity. A robust and efficient synthetic route to this intermediate is paramount for its widespread application.

Synthesis of the Precursor: 2-Amino-3,5-dibromobenzaldehyde

The most common precursor to many related bioactive molecules is 2-amino-3,5-dibromobenzaldehyde.[7][8] A prevalent synthetic strategy involves a one-pot reaction starting from o-nitrobenzaldehyde.[8] This method simplifies the procedure and improves overall efficiency by avoiding the isolation of the o-aminobenzaldehyde intermediate.[6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3,5-dibromobenzaldehyde [8]

-

Reduction of the Nitro Group: o-Nitrobenzaldehyde is dissolved in an ethanol/water mixed solvent. To this solution, iron powder and glacial acetic acid are added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux for 40-60 minutes to reduce the nitro group to an amine, forming o-aminobenzaldehyde in situ.[8]

-

Bromination: The reaction mixture containing the o-aminobenzaldehyde is then cooled in an ice bath. Bromine is added dropwise to the cooled mixture. The reaction is allowed to proceed at room temperature for 120-150 minutes.[8]

-

Isolation: The resulting precipitate, 2-amino-3,5-dibromobenzaldehyde, is isolated by filtration. This method has been reported to yield a product with high purity (>99.0%) and a high yield (>90%).[8]

Causality: The use of an iron powder/glacial acetic acid system for the reduction is a classic and cost-effective method.[8] The in-situ generation of o-aminobenzaldehyde followed by immediate bromination is crucial as it prevents the self-condensation of the unstable amino-aldehyde. The iron powder also facilitates the bromination step, as the iron bromide formed in situ acts as a catalyst.[8]

Conversion to this compound and Derivatives

The aldehyde group of 2-amino-3,5-dibromobenzaldehyde is the primary site of reactivity for building more complex molecules. The conversion to the corresponding benzamide and its derivatives is a key step in the synthesis of many bioactive compounds.

The Role of this compound in the Synthesis of Ambroxol

The most well-documented application of a 2-amino-3,5-dibromo-benzyl intermediate is in the industrial synthesis of Ambroxol, a widely used mucolytic agent.[6] Ambroxol's chemical name is trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol.[6]

Synthetic Pathway to Ambroxol

The synthesis of Ambroxol from 2-amino-3,5-dibromobenzaldehyde is a two-step, one-pot reaction that exemplifies the utility of this building block.[6]

-

Condensation (Schiff Base Formation): 2-Amino-3,5-dibromobenzaldehyde is reacted with trans-4-aminocyclohexanol in a suitable solvent, such as methanol. The mixture is heated to reflux, leading to the formation of a Schiff base (imine) intermediate.[6][10]

-

Reduction: The reaction mixture is then cooled, and a reducing agent, typically sodium borohydride, is added portion-wise.[10][11] This reduces the imine to a secondary amine, yielding the Ambroxol base.[10]

-

Salt Formation: For pharmaceutical applications, the Ambroxol base is typically converted to its hydrochloride salt by treatment with hydrochloric acid.[6]

Process-Related Impurities

A thorough understanding of the reaction mechanism allows for the identification and control of potential impurities. The European Pharmacopoeia lists several process-related impurities in Ambroxol synthesis that originate from the 2-amino-3,5-dibromobenzaldehyde route.[10] These include unreacted starting material and byproducts from side reactions.[10][12]

Beyond Ambroxol: Exploring the Versatility of the Scaffold

While the synthesis of Ambroxol is a prime example, the reactivity of the this compound scaffold is not limited to this application. The presence of multiple reactive sites allows for the generation of a diverse library of compounds for drug discovery screening.

Building Blocks for Heterocyclic Synthesis

The ortho-amino-carboxamide moiety is a well-established precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.[1] For example, condensation reactions with appropriate reagents can lead to the formation of:

-

Quinazolinones: These are bicyclic heterocycles known for their wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

-

Benzodiazepines: This class of compounds is well-known for its anxiolytic, sedative, and anticonvulsant effects.

Substrates for Cross-Coupling Reactions